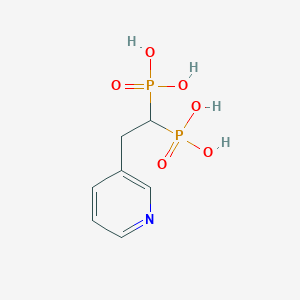
Ácido Desoxi Risedrónico
Descripción general
Descripción
Deoxy Risedronic Acid, also known as 2-(pyridin-3-yl)ethane-1,1-diyl]bis(phosphonic acid), is a compound with the molecular formula C7H11NO6P2 and a molecular weight of 267.11 .
Synthesis Analysis
A novel, facile, and convenient protocol for the synthesis of risedronic acid was developed involving two sequential reactions performed at room temperature . One of the main benefits of this approach is avoiding the use of hazardous and environmentally harmful halogenating agents .
Molecular Structure Analysis
Risedronic acid has a molecular formula of C7H11NO6P2 and a molecular weight of 267.1129 . It binds to bone hydroxyapatite .
Chemical Reactions Analysis
Risedronic acid is involved in various chemical reactions. For instance, it plays a pivotal role in the methylerythritol 4-phosphate pathway (MEP), in the conversion of 1-deoxy-d-xylulose-5-phosphate (DXP) into MEP .
Physical And Chemical Properties Analysis
Risedronic acid has a molecular weight of 267.11 and its accurate mass is 267.0062 . Potentiometric measurements were carried out to study the protonation constants of risedronic acid in NaCl(aq), (CH3)4NCl(aq) and (C2H5)4NI(aq) at different ionic strengths and temperatures .
Aplicaciones Científicas De Investigación
Medicina: Tratamiento de trastornos óseos
El Ácido Desoxi Risedrónico se utiliza principalmente en el campo médico para el tratamiento y la prevención de afecciones relacionadas con los huesos. Es un potente inhibidor de la resorción ósea mediada por osteoclastos, por lo que es eficaz en el manejo de enfermedades como la osteoporosis y la enfermedad de Paget . Funciona uniéndose a la hidroxiapatita ósea, que luego es absorbida por los osteoclastos mediante endocitosis de fase fluida, evitando la degradación ósea .
Agricultura: Crecimiento y protección de plantas
Si bien las referencias directas al uso del this compound en la agricultura son limitadas, se sabe que los bisfosfonatos relacionados influyen en el crecimiento de las plantas y protegen contra diversas tensiones bióticas y abióticas . Su posible función podría ser mejorar la resistencia y el crecimiento de las paredes celulares de las plantas, lo que aumenta la resistencia a los patógenos.
Ciencia de los materiales: Aplicaciones electroquímicas
En la ciencia de los materiales, el this compound se ha utilizado como fuente de fósforo en la fabricación de nanocompuestos para baterías de iones de litio . Los grupos funcionales del ácido reaccionan con iones metálicos y nanotubos de carbono para formar una nano red tridimensional, mejorando las propiedades electroquímicas del material compuesto.
Ciencia ambiental: Quelación de iones metálicos
Los bisfosfonatos como el this compound tienen la capacidad de quelar iones metálicos, lo que se puede aprovechar en la limpieza ambiental y el control de la contaminación. Potencialmente, se pueden utilizar para evitar la resorción de iones calcio, lo que influye en la biodisponibilidad de los metales en los fluidos biológicos .
Bioquímica: Investigación proteómica
En bioquímica, el this compound se utiliza como bioquímico para la investigación proteómica. Puede servir como un compuesto de referencia en el estudio de la inhibición enzimática, particularmente las que participan en el metabolismo óseo .
Farmacología: Desarrollo y análisis de fármacos
El this compound es significativo en farmacología para el desarrollo y análisis de fármacos destinados a tratar enfermedades óseas. Se utiliza como patrón de referencia en el desarrollo de métodos analíticos, validación de métodos y aplicaciones de control de calidad para nuevas solicitudes de fármacos .
Química analítica: Desarrollo de métodos
Por último, en química analítica, el this compound se utiliza para el desarrollo de métodos analíticos. Sirve como un estándar de impureza que ayuda en la cuantificación precisa y la caracterización de sustancias farmacéuticas durante el análisis .
Mecanismo De Acción
Target of Action
Deoxy Risedronic Acid, often used as its sodium salt risedronate sodium, is a bisphosphonate . The primary targets of Deoxy Risedronic Acid are bone hydroxyapatite and farnesyl pyrophosphate (FPP) synthase . These targets play a crucial role in bone metabolism and resorption.
Mode of Action
Deoxy Risedronic Acid binds to bone hydroxyapatite . Bone resorption causes local acidification, releasing Deoxy Risedronic Acid which is then taken into osteoclasts by fluid-phase endocytosis . Once inside the osteoclasts, Deoxy Risedronic Acid induces apoptosis through inhibition of farnesyl pyrophosphate synthase .
Biochemical Pathways
The primary biochemical pathway affected by Deoxy Risedronic Acid is the bone resorption pathway . By inhibiting farnesyl pyrophosphate synthase, Deoxy Risedronic Acid disrupts the mevalonate pathway, which is essential for the prenylation of small GTPases. These GTPases are necessary for osteoclast function, so their disruption leads to a decrease in bone resorption .
Pharmacokinetics
For risedronic acid, it is known that the bioavailability is approximately 063% . The elimination half-life is about 1.5 hours, and it is excreted via the kidneys and feces .
Result of Action
The molecular and cellular effects of Deoxy Risedronic Acid’s action primarily involve the inhibition of bone resorption caused by osteoclasts . This results in a decrease in bone turnover and an overall increase in bone mass, which can help in the treatment of diseases like osteoporosis and Paget’s disease .
Action Environment
The action, efficacy, and stability of Deoxy Risedronic Acid can be influenced by various environmental factors. For instance, the pH level of the local environment can affect the release of Deoxy Risedronic Acid from bone hydroxyapatite . Additionally, factors such as the patient’s diet, other medications, and overall health status can also impact the drug’s action and efficacy.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Deoxy Risedronic Acid is the deoxy analogue of pyridinyl biphosphonate bone resorption inhibitor Risedronic Acid . It can be conjugated to create fluorescent bisphosphonate probes to visualize osteoclast resorption in vitro .
Molecular Mechanism
Risedronic Acid, a related compound, binds to bone hydroxyapatite . Bone resorption causes local acidification, releasing Risedronic Acid which is then taken into osteoclasts by fluid-phase endocytosis . It’s plausible that Deoxy Risedronic Acid may have a similar mechanism of action.
Propiedades
IUPAC Name |
(1-phosphono-2-pyridin-3-ylethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO6P2/c9-15(10,11)7(16(12,13)14)4-6-2-1-3-8-5-6/h1-3,5,7H,4H2,(H2,9,10,11)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMOFWIRXNQJET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226653 | |
| Record name | Deoxy risedronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75755-10-1 | |
| Record name | Deoxy risedronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075755101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deoxy risedronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10226653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEOXY RISEDRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU59Z0XVL4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


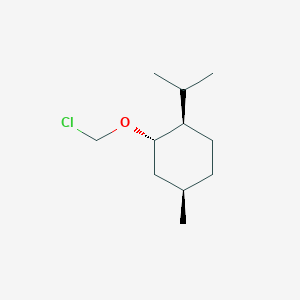

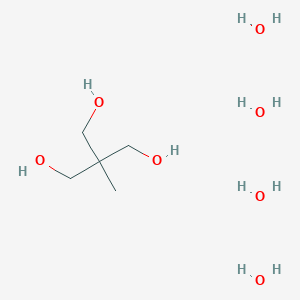
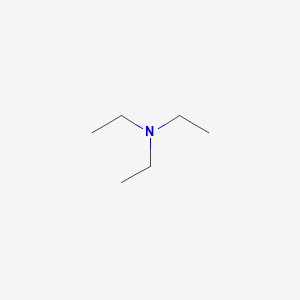
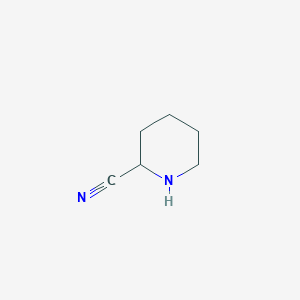
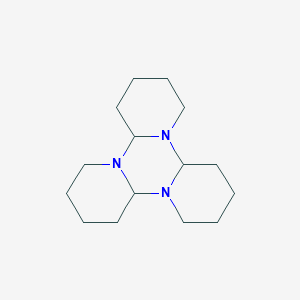


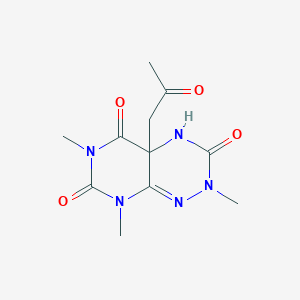
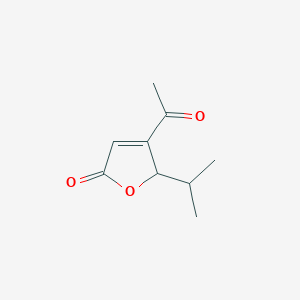
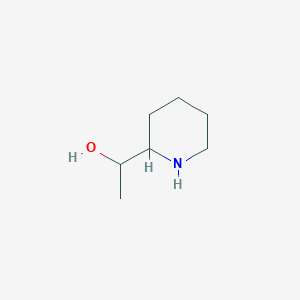

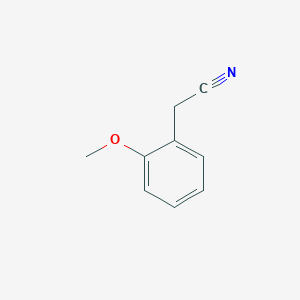
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B128562.png)
